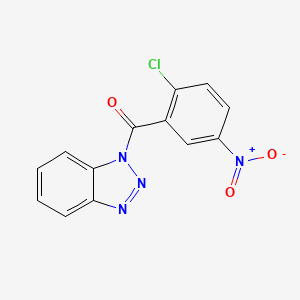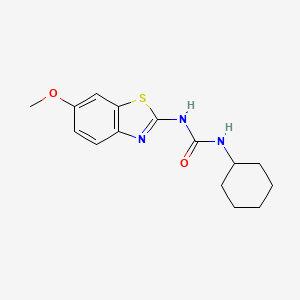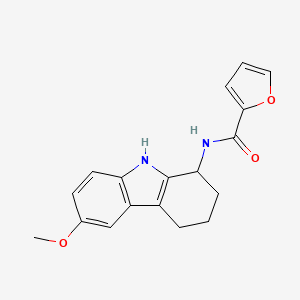![molecular formula C33H42N2O4 B14939441 2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione](/img/structure/B14939441.png)
2-Amino-6',6',7,7,8'-pentamethyl-3-propionyl-5',6',7,8-tetrahydrodispiro[chromene-4,1'-pyrrolo[3,2,1-IJ]quinoline-4',1''-cycloheptane]-2',5(6H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is a complex organic compound with a unique structure that combines multiple ring systems
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione typically involves multi-step organic reactions. The starting materials often include substituted chromenes and pyrroloquinolines, which undergo cyclization and spiro-annulation reactions under controlled conditions. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and catalysts to facilitate the formation of the spirocyclic structure.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts. The scalability of the synthesis is crucial for its application in large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro or tetrahydro derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield quinone derivatives, while reduction can produce dihydro or tetrahydro compounds
Applications De Recherche Scientifique
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: It may have potential as a drug candidate due to its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. This can lead to various biological effects, such as inhibition of enzyme activity, alteration of receptor signaling, or interference with nucleic acid function.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Amino-4,4,5,7,8-pentamethyl-2-chromanone: A structurally related compound with similar chromene and amino functionalities.
3,3,5,7,7-Pentamethyl-1,2,4-trioxepane: Another compound with a similar pentamethyl substitution pattern but different ring systems.
Uniqueness
2-Amino-6’,6’,7,7,8’-pentamethyl-3-propionyl-5’,6’,7,8-tetrahydrodispiro[chromene-4,1’-pyrrolo[3,2,1-IJ]quinoline-4’,1’‘-cycloheptane]-2’,5(6H)-dione is unique due to its complex spirocyclic structure, which combines multiple ring systems in a single molecule. This structural complexity provides it with unique chemical and biological properties, making it a valuable compound for research and development in various fields.
Propriétés
Formule moléculaire |
C33H42N2O4 |
|---|---|
Poids moléculaire |
530.7 g/mol |
InChI |
InChI=1S/C33H42N2O4/c1-7-22(36)26-28(34)39-24-17-30(3,4)16-23(37)25(24)33(26)21-15-19(2)14-20-27(21)35(29(33)38)32(18-31(20,5)6)12-10-8-9-11-13-32/h14-15H,7-13,16-18,34H2,1-6H3 |
Clé InChI |
ADSAQNGWBNLEBL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C1=C(OC2=C(C13C4=CC(=CC5=C4N(C3=O)C6(CCCCCC6)CC5(C)C)C)C(=O)CC(C2)(C)C)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-{[4-(2,3-Dihydro-1,4-benzodioxin-2-ylcarbonyl)piperazino]methyl}-8-methoxy-4,4-dimethyl-4H-pyrrolo[3,2,1-IJ]quinoline-1,2-dione](/img/structure/B14939367.png)
![ethyl 3-[2-(4,6-dimethylpyrimidin-2-yl)-6-methyl-3,4-dioxo-2,3,4,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-5-yl]propanoate](/img/structure/B14939370.png)

![2,5-dichloro-N-[(2,5-dichlorophenyl)sulfonyl]-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]benzenesulfonamide](/img/structure/B14939376.png)
![N-{4-[(5-cyclopropyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B14939389.png)
![4-(4-ethoxyphenyl)-3-hydroxy-2-phenyl-2,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B14939410.png)
![2-(Methylsulfanyl)-7-(1-naphthyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B14939423.png)
![6,8,8,9-tetramethyl-3-(5-oxo-2,5-dihydro-1H-pyrazol-3-yl)-6,7,8,9-tetrahydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14939430.png)


![ethyl 2-{[4-(1-methyl-1H-indol-3-yl)butanoyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B14939444.png)
![2-(2,4-dichloroanilino)-5-(3-pyridyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14939458.png)
![N-(3-Chloro-2-methylphenyl)-2-[2-(isopentylsulfanyl)-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-D]pyrimidin-6-YL]acetamide](/img/structure/B14939460.png)

